3-(Hexyloxy)-N-(3-methylbenzyl)aniline
Overview
Description
3-(Hexyloxy)-N-(3-methylbenzyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a hexyl ether group attached to the benzene ring and a 3-methylbenzyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-N-(3-methylbenzyl)aniline can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 3-methylbenzyl chloride: This can be done by the side chain monochlorination of m-xylene in the presence of pyridine or pyridine derivatives at elevated temperatures.
Formation of 3-methylbenzylamine: The 3-methylbenzyl chloride is then reacted with ammonia to form 3-methylbenzylamine.
Etherification: The hexyl group is introduced through an etherification reaction, where hexanol is reacted with a suitable leaving group (e.g., tosylate) to form hexyloxybenzene.
Coupling Reaction: Finally, the 3-methylbenzylamine is coupled with hexyloxybenzene under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)-N-(3-methylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
3-(Hexyloxy)-N-(3-methylbenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzylamine: A precursor in the synthesis of 3-(Hexyloxy)-N-(3-methylbenzyl)aniline.
Hexyloxybenzene: Another precursor used in the synthesis.
N-(3-Methylbenzyl)aniline: A structurally similar compound without the hexyloxy group.
Properties
IUPAC Name |
3-hexoxy-N-[(3-methylphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-3-4-5-6-13-22-20-12-8-11-19(15-20)21-16-18-10-7-9-17(2)14-18/h7-12,14-15,21H,3-6,13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGEPCSRFKNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NCC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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